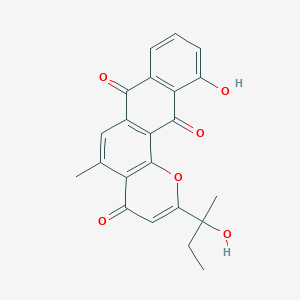

gamma-Indomycinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H18O6 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

11-hydroxy-2-(2-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |

InChI |

InChI=1S/C22H18O6/c1-4-22(3,27)15-9-14(24)16-10(2)8-12-18(21(16)28-15)20(26)17-11(19(12)25)6-5-7-13(17)23/h5-9,23,27H,4H2,1-3H3 |

InChI Key |

SUGGWZIKECZBID-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=CC=C4)O)O |

Synonyms |

gamma-indomycinone |

Origin of Product |

United States |

Synthetic Methodologies for Gamma Indomycinone

Historical Overview of Total Synthesis Efforts

Following its isolation, the primary challenge in the study of γ-indomycinone was the determination of its absolute configuration, as it was obtained in only very small quantities from its natural source. chegg.comchegg.com This uncertainty spurred the development of synthetic routes to the molecule. Initial efforts in the field logically focused on constructing the racemic form of the molecule to establish viable pathways to the complex anthrapyran skeleton. These early racemic syntheses validated different strategic approaches for assembling the core structure. The culmination of these efforts was the first enantioselective total synthesis, which not only provided access to a single enantiomer of γ-indomycinone but also definitively established the absolute configuration of the natural product as (S) by comparing the optical properties of the synthetic and natural compounds. chegg.comchegg.com

Racemic Total Synthesis Approaches

Several distinct strategies have been successfully employed to achieve the total synthesis of racemic γ-indomycinone. These approaches primarily differ in the key bond-forming reactions used to construct the tetracyclic core.

The Diels-Alder reaction has proven to be a powerful and efficient tool for constructing the polycyclic core of γ-indomycinone. One prominent strategy involves the use of two sequential Diels-Alder reactions to build the tetracyclic system. In this approach, a first Diels-Alder condensation is used to create a substituted diene, which then participates in a second, regioselective Diels-Alder reaction with juglone (B1673114) to form the complete ABCD ring system of the pluramycinone core. mdpi.comnih.gov This methodology has been successfully applied to the total synthesis of (±)-γ-indomycinone in 11 steps. mdpi.com

Another successful approach utilizes a single Diels-Alder reaction as the key step to construct the anthraquinone (B42736) core, followed by subsequent reactions to complete the pyrone ring. In this synthesis, juglone is reacted with a suitable diene in the presence of B(OAc)₃ as a Lewis acid to achieve high regioselectivity in the cycloaddition. brainly.com The resulting cycloadduct is then further elaborated to an o-hydroxy alkynoylanthraquinone intermediate, which undergoes cyclization to furnish the final γ-indomycinone structure. brainly.com

| Strategy | Key Steps | Starting Materials | Total Steps | Overall Yield | Reference |

|---|---|---|---|---|---|

| Dual Diels-Alder Reactions | 1. First Diels-Alder condensation 2. Stille cross-coupling 3. Second Diels-Alder with juglone | Substituted diene precursors, Juglone | 11 | 13% | mdpi.com |

| Single Diels-Alder Reaction | 1. Regioselective Diels-Alder 2. Formal 6-endo-dig cyclization | Juglone, Diene 6 | 9 | Not specified | brainly.com |

The formation of the γ-pyrone ring (the D-ring) is a critical step in the synthesis of γ-indomycinone. A formal 6-endo-dig cyclization of an o-hydroxy alkynoylanthraquinone intermediate has been effectively used to construct this feature. brainly.com Retrosynthetically, the pyrone ring is disconnected to reveal this key precursor. brainly.com This type of cyclization, while sometimes disfavored by Baldwin's original rules, can proceed efficiently under appropriate conditions, particularly when mediated by basic conditions (e.g., Cs₂CO₃) or through other activation modes. chegg.com This strategy is featured in both racemic and enantioselective syntheses, highlighting its reliability for forming the anthra[1,2-b]pyran nucleus. chegg.combrainly.com

Based on a review of published literature, synthetic strategies for γ-indomycinone that rely on a key rearrangement reaction to form the core structure are not prominently featured. The primary approaches have centered on cycloaddition and cyclization strategies.

Enantioselective Total Synthesis

The first and only reported enantioselective total synthesis of γ-indomycinone was a landmark achievement that successfully determined the absolute configuration of the natural product. chegg.comchegg.com The strategy was designed to be general for the synthesis of various anthrapyran antibiotics. chegg.com

The retrosynthetic analysis envisioned a late-stage intramolecular 6-endo-dig cyclization to form the pyrone ring from a chiral ynone intermediate. chegg.comchegg.com This key ynone was assembled via the nucleophilic attack of an aryl lithium species, derived from a bromodimethoxyanthracene derivative, onto an enantiopure propargylic aldehyde. chegg.com

The synthesis successfully produced (R)-γ-indomycinone. The final step was to compare the optical rotation of the synthetic product with that of the natural isolate. The synthetic (R)-γ-indomycinone exhibited a positive specific rotation, while the natural sample showed a negative specific rotation of a similar magnitude. chegg.com This opposing sign definitively proved that the natural γ-indomycinone possesses the (S)-configuration at its stereogenic center. chegg.comchegg.com

| Compound | Specific Rotation [α]D | Conditions | Conclusion |

|---|---|---|---|

| Synthetic (R)-γ-indomycinone | +4.0 | c 0.1, DMSO | Natural product has the (S) configuration. |

| Natural γ-indomycinone | -5.5 | c 0.11, DMSO |

Strategies for Stereocontrol

The synthesis of gamma-indomycinone presents a significant challenge in controlling the stereochemistry at its sole chiral center. The first enantioselective total synthesis of (R)-gamma-indomycinone was a pivotal achievement in this regard, as it ultimately allowed for the assignment of the absolute configuration of the natural product. acs.orgnih.gov This synthesis employed a substrate-controlled strategy, where the chirality was introduced early and carried through the synthetic sequence.

A key tactic in achieving stereocontrol in the synthesis of molecules like this compound is the use of asymmetric reactions. These can include:

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction. For the synthesis of anthrapyran cores, asymmetric Diels-Alder reactions can be employed to set the stereocenters in the cyclohexene (B86901) ring of the nascent anthraquinone skeleton. digitellinc.comwiley-vch.deprinceton.edu

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereoselective formation of a new chiral center. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed. For instance, an achiral starting material can be attached to a chiral auxiliary, subjected to a diastereoselective reaction, and the auxiliary can then be cleaved to yield an enantiomerically enriched product.

Chiral Pool Synthesis: This strategy begins with an enantiomerically pure starting material from nature, such as an amino acid or a sugar, and uses its inherent chirality to control the stereochemistry of the target molecule.

In the absence of a direct asymmetric synthesis, chiral resolution offers a viable alternative for separating enantiomers from a racemic mixture. wikipedia.org This can be achieved through several methods, including:

Formation of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by physical methods like crystallization due to their different physical properties. wikipedia.org

Chiral Chromatography: This technique uses a chiral stationary phase to differentially interact with the enantiomers, leading to their separation. nih.gov

The following table summarizes various strategies for stereocontrol applicable to the synthesis of this compound and related compounds.

| Strategy | Description | Example Application |

| Catalytic Asymmetric Synthesis | Employs a chiral catalyst to induce stereoselectivity in a reaction. | Asymmetric Diels-Alder reaction to form the chiral core of anthrapyran antibiotics. |

| Chiral Auxiliaries | A chiral moiety is temporarily attached to a substrate to direct a stereoselective reaction. | Use of Evans oxazolidinones or SAMP/RAMP auxiliaries in alkylation or aldol (B89426) reactions. nih.gov |

| Substrate-Controlled Synthesis | The inherent chirality of a starting material or an early intermediate directs the stereochemical outcome of subsequent reactions. | The enantioselective synthesis of (R)-gamma-indomycinone relied on this principle. acs.org |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Separation of enantiomers via formation of diastereomeric salts or by chiral high-performance liquid chromatography (HPLC). wikipedia.org |

Determination of Absolute Configuration

The definitive assignment of the absolute configuration of a chiral natural product is a critical aspect of its characterization. For this compound, the absolute configuration was unequivocally determined through its first enantioselective total synthesis. acs.orgnih.gov By synthesizing an enantiomerically pure sample of (R)-gamma-indomycinone and comparing its optical rotation to that of the natural product, the absolute configuration of the naturally occurring this compound was established as (S). acs.org

This comparative method, relying on the synthesis of an authentic stereoisomer, is a powerful and unambiguous approach. However, several other techniques are widely used for the determination of absolute configuration in natural products:

X-ray Crystallography: When a suitable single crystal of a chiral molecule or a derivative containing a heavy atom can be obtained, X-ray diffraction analysis can provide a direct and unambiguous determination of its three-dimensional structure, including its absolute stereochemistry.

Chiroptical Spectroscopy: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. acs.orgresearchgate.net By comparing the experimentally measured spectra with those predicted by quantum mechanical calculations for each possible enantiomer, the absolute configuration can be assigned. researchgate.netnih.gov This method is particularly valuable when crystallization is not feasible. researchgate.net

NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's method and its variations involve the formation of diastereomeric esters or amides with a chiral derivatizing agent. The analysis of the differences in the NMR chemical shifts of the resulting diastereomers can be used to deduce the absolute configuration of the original molecule.

The table below outlines the primary methods for determining the absolute configuration of chiral molecules.

| Method | Principle | Requirements |

| Enantioselective Synthesis | Synthesis of an enantiomerically pure standard and comparison of its properties (e.g., optical rotation) with the natural product. | A viable enantioselective synthetic route. |

| X-ray Crystallography | Direct determination of the three-dimensional structure of a molecule in the crystalline state. | A suitable single crystal of the compound or a derivative. |

| Chiroptical Spectroscopy (ECD/VCD) | Comparison of experimental and computationally predicted spectra for each enantiomer. | A chromophore for ECD, and the ability to perform quantum mechanical calculations. acs.orgnih.gov |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with a chiral reagent and analysis of their NMR spectra. | Presence of a suitable functional group for derivatization (e.g., hydroxyl or amine). |

General Synthetic Approaches to Anthrapyran Antibiotics and Pluramycinones

The synthesis of this compound is closely related to the broader challenge of constructing the core structures of anthrapyran antibiotics and pluramycinones. These molecules are characterized by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione skeleton. General synthetic strategies often focus on the efficient assembly of this core, which can then be further elaborated to the final natural product.

A predominant strategy for the construction of the anthraquinone core involves the Diels-Alder reaction . digitellinc.comwiley-vch.de This powerful cycloaddition reaction allows for the rapid assembly of the carbocyclic framework. Typically, a substituted juglone (a naphthoquinone) or a related derivative serves as the dienophile, while a suitably functionalized diene provides the remaining carbons of the anthraquinone system. The regioselectivity of the Diels-Alder reaction is a key consideration in this approach.

Following the construction of the anthraquinone core, the formation of the pyranone ring is another critical step. This is often achieved through various cyclization reactions . One common approach involves an intramolecular Michael addition or a related conjugate addition reaction. For instance, a precursor bearing an ortho-hydroxy group and an α,β-unsaturated carbonyl system on the anthraquinone core can undergo cyclization to form the pyranone ring. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, have also been employed to efficiently construct these complex polycyclic systems. nih.govnih.govrsc.org

The synthesis of pluramycinones also requires the introduction of one or more deoxysugar moieties, often via a C-glycosidic linkage. This presents a significant synthetic challenge due to the need for stereocontrolled formation of the carbon-carbon bond between the anomeric center of the sugar and the aromatic core.

Biosynthetic Pathways of Gamma Indomycinone

Origin within Microbial Secondary Metabolism

Gamma-Indomycinone is a secondary metabolite produced by specific strains of actinomycetes, which are bacteria renowned for their ability to synthesize a vast array of bioactive compounds. mdpi.comdokumen.pub Notably, it has been isolated from a Streptomyces species obtained from a deep-sea sediment core, highlighting the potential of unique marine environments as a source for novel natural products. geomar.deresearchgate.net Secondary metabolites like γ-indomycinone are not essential for the primary growth of the organism but are thought to confer a competitive advantage, for instance, through their antibiotic properties. The production of such complex molecules is a hallmark of the intricate metabolic capabilities of these microorganisms. mdpi.com

Role of Type II Polyketide Synthases (PKS)

The biosynthesis of the aromatic polycyclic skeleton of γ-indomycinone is characteristic of type II polyketide synthases (PKSs). mdpi.commdpi.com Polyketides are a large and diverse class of natural products synthesized through the repeated condensation of small carboxylic acid units, a process catalyzed by PKSs. mdpi.com Type II PKSs are multi-enzyme complexes where individual enzymes with distinct catalytic functions act iteratively to assemble the polyketide chain. mdpi.com The resulting poly-β-ketone chain undergoes a series of cyclization and aromatization reactions to form the characteristic aromatic ring system of compounds like γ-indomycinone. researchgate.net The anthrapyran core structure of γ-indomycinone is a clear indicator of the involvement of this class of enzymes in its biosynthesis. mdpi.comfrontiersin.org

Enzymatic Machinery and Gene Clusters

The production of γ-indomycinone is orchestrated by a dedicated biosynthetic gene cluster (BGC) that encodes all the necessary enzymes. frontiersin.org These clusters for type II polyketides typically include genes for the minimal PKS (ketosynthase-α, ketosynthase-β/chain length factor, and an acyl carrier protein), as well as genes for cyclases, aromatases, and tailoring enzymes. researchgate.net The study of the BGCs of related compounds, such as hedamycin (B78663) and kidamycin (B1673636), provides significant insights into the biosynthesis of γ-indomycinone, as they share a similar anthrapyran aglycone core and are expected to have comparable enzymatic machinery. frontiersin.orgfrontiersin.org

Polyketide Chain Initiation and Elongation

The biosynthesis of the polyketide backbone of γ-indomycinone begins with the selection of a starter unit, which is then sequentially elongated with extender units, typically malonyl-CoA. In related systems like hedamycin biosynthesis, an unusual hexenoate starter unit is synthesized by a type I PKS and then loaded onto the type II PKS machinery. mdpi.com This starter unit is recognized by a specific ketosynthase (KSIII) and transferred to the acyl carrier protein (ACP) to initiate polyketide chain synthesis. mdpi.com The subsequent nine rounds of chain elongation, utilizing malonyl-CoA as the extender unit, are catalyzed by the ketosynthase/chain length factor (KS-CLF) heterodimer, which dictates the final length of the polyketide chain. mdpi.comresearchgate.net

Involvement of Acyltransferases and Related Enzymes

Acyltransferases (ATs) are crucial enzymes responsible for selecting and loading the starter and extender units onto the ACP. In some related polyketide biosyntheses, unique dual acyltransferase systems have been identified. researchgate.net For instance, in the biosynthesis of kidamycinone and rubiflavinone C-1, a loading module with two AT domains has been found to be involved in selecting different starter units, leading to structural diversity. researchgate.net While the specific acyltransferases for γ-indomycinone have not been fully characterized, the presence of a non-standard side chain suggests the involvement of specialized enzymatic machinery for starter unit selection and incorporation.

Post-Polyketide Modifications

Following the formation of the polyketide backbone, a series of post-polyketide modifications are essential to generate the final, biologically active γ-indomycinone molecule. These modifications are carried out by tailoring enzymes, which are also encoded within the biosynthetic gene cluster.

Oxidative Tailoring Processes

Oxidative tailoring reactions play a critical role in the final steps of γ-indomycinone biosynthesis. mdpi.com These processes, catalyzed by enzymes such as oxygenases and reductases, modify the polyketide core and the side chain. In the biosynthesis of structurally similar compounds like the shellmycins, oxidative reactions such as epoxidation and subsequent hydrolysis or reduction occur on the side chain. mdpi.com For γ-indomycinone, these oxidative modifications are responsible for introducing the specific functional groups on its side chain, which are crucial for its biological activity. The exact sequence and nature of these oxidative steps are a key area of ongoing research to fully elucidate the biosynthetic pathway.

Side Chain Elaboration and Diversification

The structural diversity of pluramycin-class antibiotics, including γ-indomycinone, is largely attributed to the varied side chains attached to the conserved anthraquinone-γ-pyrone nucleus. nih.gov The biosynthesis of this side chain is a complex process involving dedicated enzymes that elaborate and modify a primer unit, leading to the final, specific chemical moiety.

The formation of the side chain in compounds structurally related to γ-indomycinone, such as the shellmycins, is proposed to originate from a type I polyketide synthase (PKS) pathway. mdpi.com This pathway sequentially incorporates building blocks like acetyl-CoA, malonyl-CoA, and methyl-malonyl-CoA to construct the carbon backbone of the side chain. mdpi.com For instance, in the proposed biosynthesis of shellmycins, a hexenoate starter unit is loaded onto the PKS to initiate the process. mdpi.com Similarly, the biosynthesis of the hexadienyl side chain of rubiflavinone C-1 and the bis-epoxide side chain of hedamycin is initiated by a 2,4-hexadienyl primer unit synthesized by a type I PKS. frontiersin.org

Following the initial assembly of the carbon chain by the PKS, a series of tailoring reactions occur to achieve the final structure. These modifications are catalyzed by specific enzymes encoded within the biosynthetic gene cluster. Research on related compounds suggests these reactions can include epoxidation, hydrolysis, and reduction. mdpi.com In the case of hedamycin biosynthesis, the 2,4-hexadienyl primer undergoes epoxidation to form the characteristic bis-epoxide side chain. frontiersin.org For γ-indomycinone, which features a distinct side chain from other pluramycins like β-indomycinone and rubiflavinone C-1, analogous enzymatic modifications are responsible for its unique structure. nih.gov

Table 1: Proposed Enzymatic Steps in Side Chain Elaboration

| Step | Enzyme Type | Function | Precursor | Product |

|---|---|---|---|---|

| 1. Chain Initiation | Type I PKS (Loading Module) | Selects and loads a specific starter unit (e.g., hexenoate). | Acyl-CoAs | Acyl-ACP |

| 2. Chain Elongation | Type I PKS (Elongation Modules) | Sequentially adds extender units (e.g., malonyl-CoA). | Acyl-ACP | Polyketide Chain-ACP |

| 3. Tailoring Reactions | Tailoring Enzymes (e.g., Epoxidase, Reductase, Hydrolase) | Modify the polyketide chain through oxidation, reduction, etc. | Polyketide Chain | Mature Side Chain |

Comparative Biosynthesis with Related Pluramycins

The biosynthesis of γ-indomycinone is best understood in the context of its fellow pluramycin family members. These natural products share a common biosynthetic blueprint for their tetracyclic core, but diverge in the construction of their C-2 side chains, which is critical for their biological activity. frontiersin.orgnih.gov

The core anthraquinone-γ-pyrone structure of pluramycins is assembled by a type II PKS system. mdpi.comnih.gov This system iteratively condenses simple acyl-CoA precursors to form a polyketide backbone, which then undergoes a series of cyclization and aromatization reactions to yield the characteristic angucycline core. nih.gov

The key point of divergence in the biosynthesis of different pluramycins lies in the initiation of polyketide synthesis. The starter unit that primes the type II PKS is not the typical acetyl-CoA but rather a more complex acyl moiety synthesized by a separate, dedicated type I PKS system. frontiersin.orgnih.gov This "unusual" starter unit becomes the C-2 side chain of the final molecule. The variation in the type I PKS loading module and the starter units it produces is the primary source of side chain diversity in the pluramycin family.

For example, the biosynthetic gene cluster (kid) from Streptomyces sp. W2061 produces both kidamycin and rubiflavinone C-1. frontiersin.orgnih.gov This cluster contains genes for a type I PKS (Kid13) that generates the starter unit for the type II PKS (Kid19) responsible for the core. nih.gov It is proposed that alternative processing of a common precursor or the use of different starter units by the same biosynthetic machinery leads to the different side chains observed in kidamycin and rubiflavinone C-1. frontiersin.org γ-Indomycinone, isolated from a different Streptomyces species, is the product of a similar biosynthetic logic, where its unique side chain is the result of a specific type I PKS-derived starter unit and subsequent tailoring reactions. nih.gov

Table 2: Comparison of γ-Indomycinone and Related Pluramycins

| Compound | Core Structure | Side Chain | Proposed Side Chain Origin |

|---|---|---|---|

| γ-Indomycinone | Anthraquinone-γ-pyrone | Specific alkyl chain | Type I PKS-derived starter unit |

| β-Indomycinone | Anthraquinone-γ-pyrone | Different alkyl chain from γ-indomycinone | Type I PKS-derived starter unit |

| Rubiflavinone C-1 | Anthraquinone-γ-pyrone | Hexadienyl | Type I PKS-derived starter unit (2,4-hexadienyl) |

| Kidamycin | Anthraquinone-γ-pyrone | Contains an epoxide | Type I PKS-derived starter unit |

| Hedamycin | Anthraquinone-γ-pyrone | Bis-epoxide | Type I PKS-derived starter unit (2,4-hexadienyl) followed by epoxidation |

Structure Activity Relationship Sar Studies and Analogues of Gamma Indomycinone

Core Anthraquinone-Gamma-Pyrone Nucleus Significance

Gamma-indomycinone belongs to the pluramycin class of antibiotics, which are characterized by a distinctive 4H-anthra[1,2-b]pyran-4,7,12-trione nucleus. nih.govacs.org This tetracyclic core is a critical feature for the biological activity of these compounds. acs.org The anthraquinone-gamma-pyrone skeleton is a common motif in a variety of bioactive natural products, including antibiotics and anticancer agents. mdpi.commdpi.com This core structure is known to intercalate with DNA, a key step in its cytotoxic effects. acs.org Specifically, pluramycins are recognized for their potent anticancer activity, which stems from the specific alkylation of the N-7 position of guanine (B1146940) bases in DNA. acs.org

Compounds like this compound, however, are distinguished from many other pluramycins by the absence of an aminosugar moiety C-glycosidically bonded to the chromophore. acs.org The fundamental anthraquinone-gamma-pyrone structure is also found in related natural products like saliniquinones and shellmycins, highlighting its importance across a range of bioactive metabolites. mdpi.commdpi.com

Role of Side Chain Structural Variations

While the core nucleus is essential, the side chain attached at the C-2 position of the gamma-pyrone ring plays a pivotal role in modulating the biological activity of this compound and its analogues. nih.gov

Stereochemical Influence on Biological Activities

The stereochemistry of the side chain has a profound impact on the biological properties of these molecules. The first enantioselective total synthesis of (R)-γ-indomycinone was instrumental in determining that the naturally occurring form of the molecule possesses the (S)-configuration at its single stereocenic center. acs.org This was confirmed by comparing the optical rotation of the synthetic (R)-enantiomer with that of the natural sample. acs.org

The importance of stereochemistry is further underscored by studies on related compounds. For instance, in the shellmycin series of tetrahydroanthra-γ-pyrone antibiotics, a pair of enantiomers, shellmycin C and shellmycin D, exhibited significantly different cytotoxic activities. mdpi.com This finding strongly suggests that the stereochemistry at C-14 is a critical determinant of their biological function. mdpi.com

Comparison with Beta-Indomycinone and Rubiflavinone C-1

This compound was co-isolated with two other known compounds, beta-indomycinone and rubiflavinone C-1, from a deep-sea sediment-derived Streptomyces sp. nih.gov All three compounds share the same anthraquinone-gamma-pyrone nucleus but differ in their side chains. nih.gov Beta-indomycinone possesses a 2,4-hexadienyl side chain, while rubiflavinone C-1 has a more complex side chain. frontiersin.orgresearchgate.net

Studies on rubiflavinone C-1 have shown potent activity in inhibiting the growth of KB (cervical cancer) cells. psu.ac.th The differences in the side chains among these naturally co-produced compounds provide a natural library for SAR studies, indicating that even subtle variations in the side chain can lead to different biological activity profiles.

Synthetic Analogues and Derivatives for SAR Probing

The synthesis of analogues and derivatives of this compound has been a key strategy for further elucidating its SAR. These synthetic efforts have focused on modifying both the side chain and the polycyclic core.

Introduction of Modified Side Chains

Synthetic strategies have been developed to allow for the attachment of various branched side chains to the anthrapyranone core. researchgate.net One approach involves the elongation of an ethyl-branched anthrapyranone, which serves as a versatile starting material. researchgate.net From this intermediate, various modifications can be made, including the introduction of olefins and epoxides, which can then be further reacted to create diverse side chains. researchgate.net For example, the synthesis of racemic γ-indomycinone was achieved through the cuprate-mediated opening of an epoxide precursor. researchgate.net

The synthesis of novel anthracenone-pyranones and anthracenone-furans has also been explored to investigate the impact of different heterocyclic systems and side chain functionalities on biological activity. acs.org

Alterations to the Polycyclic Core

Modifications to the polycyclic core of this compound have also been investigated to understand its contribution to bioactivity. The total synthesis of racemic γ-indomycinone has been achieved through innovative and convergent approaches, such as a Diels-Alder reaction to construct the tetracyclic core. researchgate.net This allows for the potential to create analogues with altered substitution patterns on the aromatic rings. researchgate.net

Another example is the synthesis of parimycin, a 2,3-dihydroquinizarin analogue of this compound. gwdguser.de Parimycin, which possesses a dihydroquinone chromophore instead of the fully aromatic quinone, showed moderate antibacterial activity. gwdguser.de This suggests that the oxidation state of the quinone moiety is also a determinant of biological activity.

Table of SAR Findings for this compound and Analogues

| Compound/Analogue | Key Structural Feature | Biological Activity Insight | Reference(s) |

| (S)-γ-Indomycinone (Natural) | (S)-configuration at the side chain stereocenter | Determined to be the naturally occurring, biologically active enantiomer. | acs.org |

| (R)-γ-Indomycinone (Synthetic) | (R)-configuration at the side chain stereocenter | Opposite optical rotation to the natural product; crucial for assigning the absolute configuration of the natural enantiomer. | acs.org |

| Shellmycin C and D | Enantiomers with different stereochemistry at C-14 | Displayed significantly different cytotoxic activities, highlighting the importance of side chain stereochemistry. | mdpi.com |

| Parimycin | 2,3-dihydroquinizarin core | Showed moderate antibacterial activity, indicating the oxidation state of the quinone core influences bioactivity. | gwdguser.de |

| Various Synthetic Analogues | Modified side chains (olefins, epoxides) | Demonstrates the feasibility of creating a library of analogues to probe the effect of side chain structure on activity. | researchgate.net |

Relationship to Other Pluramycin Aglycones

This compound is a member of the pluramycin family of antibiotics, a group of natural products characterized by a core tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione moiety. wikipedia.org This central structure, also described as an anthraquinone-gamma-pyrone nucleus or an angucycline core, is a common feature among all pluramycin aglycones. frontiersin.orgnih.gov The significant diversity within this family arises primarily from the different side chains attached at the C2 position of this core structure. nih.govfrontiersin.orgpsu.edu

This compound was first isolated from the culture broth of a Streptomyces species obtained from a deep-sea sediment core. nih.govpsu.edu Notably, it was discovered alongside other known pluramycin aglycones, specifically beta-Indomycinone and rubiflavinone C-1. nih.gov This co-isolation highlights their close biosynthetic relationship. Each of these compounds shares the identical anthraquinone-gamma-pyrone nucleus but is distinguished by its unique C2 side chain. nih.gov

The pluramycin family is extensive, including other well-known aglycones such as kidamycinone and hedamycinone. frontiersin.orgfrontiersin.org The biosynthesis of these molecules involves a hybrid type I/type II polyketide synthase (PKS) system. frontiersin.orgfrontiersin.org The type II PKS is responsible for creating the common angucycline backbone, while the type I PKS modules supply different starter units that ultimately form the varied C2 side chains. frontiersin.orgfrontiersin.org For instance, the biosynthetic gene cluster for kidamycin (B1673636) (kid) from Streptomyces sp. W2061 shows a similar organization to the hedamycin (B78663) biosynthetic gene cluster, underscoring their shared evolutionary and chemical origins. frontiersin.orgresearchgate.net Studies on this strain have shown it can produce both kidamycinone and rubiflavinone C-1, demonstrating how a single organism can generate multiple pluramycin aglycones by utilizing different precursor units for the C2 side chain. frontiersin.orgresearchgate.net

The structural relationship between this compound and its analogues is critical for understanding their biological activity, as the C2 substituent is known to be closely related to their function. frontiersin.orgresearchgate.net While they are all considered aglycones (the non-sugar portion of a glycoside), in their natural context, many of these cores are attached to one or more deoxyamino sugar moieties via C-glycosidic bonds, as seen in complex antibiotics like pluramycin A, kidamycin, and hedamycin. wikipedia.orgfrontiersin.org this compound, however, is typically studied as the aglycone itself. nih.govresearchgate.netresearchgate.net

The table below summarizes the structural relationship between this compound and other representative pluramycin aglycones, focusing on the key differentiating feature.

| Compound Name | Core Structure | C2 Side Chain Moiety |

| This compound | 4H-anthra[1,2-b]pyran-4,7,12-trione | Differs from beta-Indomycinone and rubiflavinone C-1 nih.gov |

| beta-Indomycinone | 4H-anthra[1,2-b]pyran-4,7,12-trione | Differs from this compound and rubiflavinone C-1 nih.gov |

| rubiflavinone C-1 | 4H-anthra[1,2-b]pyran-4,7,12-trione | Differs from this compound and beta-Indomycinone nih.gov |

| kidamycinone | 4H-anthra[1,2-b]pyran-4,7,12-trione | 2-butenyl residue nih.gov |

| hedamycinone | 4H-anthra[1,2-b]pyran-4,7,12-trione | Bis-epoxide group nih.gov |

Biological Activities of Gamma Indomycinone at the Mechanistic Level

Antimicrobial Properties

General Spectrum of Activity

Antitumor/Cytotoxic Activities

Cellular Growth Inhibition Mechanisms

The antitumor and cytotoxic activities of pluramycin antibiotics are a significant area of research. These compounds are known to exhibit potent activity against various tumor cells. The primary mechanism behind this cytotoxicity is attributed to their interaction with DNA, leading to the inhibition of cellular proliferation. Pluramycins are known to function as DNA alkylating agents, a process that introduces alkyl groups into the DNA molecule. This alteration of DNA structure can disrupt DNA replication and transcription, ultimately leading to cell death. The presence of specific functional groups, such as the epoxide moieties found in many pluramycins, is crucial for this alkylation activity. The sugar moieties attached to the anthraquinone (B42736) core also play a critical role in the biological activity, influencing the binding and recognition of specific DNA sequences acs.org. While specific IC50 values for gamma-Indomycinone against a panel of human cancer cell lines were not found in the reviewed scientific literature, the general cytotoxic mechanisms of the pluramycin class suggest that this compound likely inhibits cancer cell growth through similar DNA-damaging pathways.

DNA Intercalation and Sequence Selectivity

A key feature of the pluramycin class of antibiotics is their ability to intercalate into the DNA double helix. This process involves the insertion of the planar anthraquinone-gamma-pyrone nucleus between the base pairs of the DNA. This intercalation disrupts the normal structure of the DNA, which can interfere with the function of DNA-binding proteins and enzymes, such as DNA polymerases and topoisomerases.

Furthermore, this DNA intercalation is not random; pluramycins exhibit a degree of sequence selectivity. Studies on various pluramycin analogs have revealed a preference for binding to GC-rich regions of DNA. For example, some pluramycins have shown a high affinity for 5'-GG-3' sequences, while others preferentially alkylate guanine (B1146940) residues within 5'-CGT and 5'-CGG sequences nih.govacs.org. This sequence selectivity is thought to be guided by the specific interactions between the antibiotic, including its sugar side chains, and the functional groups of the DNA bases in the major and minor grooves. The precise DNA sequence selectivity of this compound has not been specifically reported, but it is anticipated to follow a similar pattern of targeting GC-rich sequences, a characteristic feature of its parent class of compounds.

Comparative Analysis of Biological Potencies with Related Compounds

This compound was co-isolated with two other known pluramycin metabolites, beta-Indomycinone and rubiflavinone C-1, from the same Streptomyces sp. nih.gov. These compounds share the same core anthraquinone-gamma-pyrone structure but differ in their side-chain substitutions nih.gov. Such structural variations among related natural products often lead to differences in their biological activities and potencies.

A direct comparative analysis of the antimicrobial and cytotoxic potencies of this compound against beta-Indomycinone and rubiflavinone C-1 is not available in the reviewed literature. A comprehensive evaluation of their respective MICs against various bacterial strains and their IC50 values against different cancer cell lines would be necessary to establish a clear structure-activity relationship and to determine the relative potency of this compound. Without such comparative data, it is challenging to ascertain whether the unique side chain of this compound confers any advantage in terms of its biological activity over its closely related analogs.

Future Research Directions and Translational Perspectives

Addressing Challenges in Isolation and Supply through Synthesis

A significant hurdle in the study and potential application of many marine-derived natural products is the "supply issue". karger.comhebmu.edu.cn Gamma-Indomycinone, originally isolated in minute quantities from a Streptomyces species found in deep-sea sediment, is no exception. acs.orgresearchgate.netacs.org This limited availability from natural sources makes extensive biological evaluation and preclinical development nearly impossible, thereby necessitating robust and efficient chemical synthesis strategies.

The total synthesis of this compound has been successfully achieved, marking a critical step in overcoming supply limitations. oup.comoup.com Initial syntheses produced a racemic mixture, (±)-γ-indomycinone, often starting from the precursor juglone (B1673114) and employing a Diels-Alder reaction as a key strategic step to construct the tetracyclic core. researchgate.netoup.comoup.com These routes demonstrated the feasibility of assembling the complex anthra[1,2-b]pyran nucleus. oup.com

Subsequent research has refined these approaches, leading to the first enantioselective total synthesis of (R)-γ-indomycinone. acs.orgnih.gov This achievement was pivotal, as it allowed for the definitive determination of the absolute configuration of the natural compound as (S)-γ-indomycinone by comparing the optical rotation values of the synthetic and natural products. acs.org Future research in this area should focus on optimizing these synthetic routes for scalability and cost-effectiveness, potentially exploring novel catalytic methods or flow-chemistry processes to ensure a reliable and commercially viable supply of this compound for advanced studies. acs.org

Advanced Mechanistic Elucidation of Biosynthesis

Understanding the natural biosynthetic pathway of this compound is crucial for developing bio-engineering strategies to produce the compound or its analogues in higher yields. This compound belongs to the pluramycin family of antitumor antibiotics, which are angucycline compounds characterized by a 4H-anthra[1,2-b]pyran-4,7,12-trione substructure. nih.gov

The biosynthesis of these complex aglycones is governed by polyketide synthase (PKS) systems. frontiersin.org Specifically, the biosynthesis of the closely related kidamycin (B1673636) involves a hybrid type I/type II PKS. nih.govresearchgate.net The loading module of the PKS is critical as it selects the starter unit, which ultimately determines the nature of the C2 side chain—a key feature for the biological activity of pluramycins. frontiersin.org In the kidamycin and rubiflavinone C-1 producing strain, a unique dual acyltransferase system is involved in loading various extender units like malonyl-CoA and ethylmalonyl-CoA. frontiersin.org

While this compound itself lacks the C-glycosidic moieties found in many other pluramycins like kidamycin or hedamycin (B78663), the core anthrapyran skeleton shares a common biosynthetic origin. acs.orgnih.gov Future research should aim to fully sequence and characterize the specific biosynthetic gene cluster (BGC) responsible for this compound production. This would involve heterologous expression of the identified genes to confirm their function. frontiersin.orgmdpi.com Advanced mechanistic studies could use isotopic labeling and knockout experiments to precisely map each enzymatic step, from the initial polyketide chain assembly to the final tailoring reactions that form the distinctive 1-hydroxy-1-methylpropyl side chain of this compound. oup.com

Rational Design and Synthesis of Novel Bioactive Analogues

The rational design and synthesis of new molecules based on a natural product scaffold is a cornerstone of modern drug discovery. mdpi.comnih.gov The goal is to create analogues with improved potency, selectivity, and pharmacokinetic properties. The core structure of this compound provides an excellent starting point for such endeavors.

For the broader pluramycin family, it is known that the pattern of sugar substitution significantly influences bioactivity and DNA sequence selectivity. nih.gov Although this compound is an aglycone, the synthesis of novel glycosylated versions represents a promising avenue for investigation. acs.org Furthermore, modifications to the C2 side chain are known to be critical for activity. frontiersin.org Synthesizing a library of analogues with varied alkyl and functionalized side chains could lead to compounds with enhanced or entirely new biological profiles. For instance, creating derivatives similar to the antitubercular heraclemycins, another group of pluramycins, could expand the therapeutic potential of the this compound scaffold. scilit.comnsf.gov

Computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be integrated into the design process to predict the bioactivity of proposed analogues before their synthesis, thereby streamlining the discovery pipeline. mdpi.com The synthesis of chimeric antibiotics, where the this compound core is linked to other bioactive molecules, could also be explored to potentially overcome drug resistance or achieve synergistic effects. ineosopen.org

Exploration of Specific Molecular Targets

The biological activity of this compound is intrinsically linked to its molecular targets within the cell. As a member of the anthracycline and pluramycin classes of antibiotics, its primary mechanism of action is believed to involve the inhibition of fundamental cellular processes related to DNA. nih.govresearchgate.netresearchgate.net

Anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515) are well-known to function through two main mechanisms: intercalation into DNA, which disrupts replication and repair, and the inhibition of topoisomerase II, an enzyme critical for resolving DNA topology during replication. ineosopen.orgresearchgate.netelsevier.es This inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death). researchgate.netnih.gov Pluramycins, such as hedamycin, also intercalate with DNA, often showing a degree of sequence specificity, and can cause alkylation of DNA bases. nih.gov

Given its structural similarity, this compound likely shares these molecular targets. Future research should focus on detailed molecular studies to confirm this. Experiments using purified topoisomerase II can directly assess its inhibitory activity. DNA footprinting and binding assays can elucidate the specific DNA sequences and binding modes preferred by this compound.

Beyond DNA and topoisomerase II, anthracyclines are also known to generate reactive oxygen species (ROS) through the redox cycling of their quinone moiety, leading to oxidative stress and damage to mitochondria, proteins, and lipids. elsevier.esnih.gov Investigating whether this compound induces ROS production and mitochondrial dysfunction would provide a more complete picture of its cellular effects. Identifying its specific protein targets could also open the door to designing more selective and less toxic analogues. researchgate.net

Q & A

Basic Research Questions

Q. What are the foundational steps to design an initial study on gamma-Indomycinone?

- Begin with a systematic literature review using specialized chemistry databases (e.g., PubMed, SciFinder) to identify prior synthesis methods, biological targets, and structural analogs .

- Formulate a testable hypothesis using frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with research goals .

- Design replication protocols for key experiments (e.g., minimum three replicates for lab-based assays) to establish baseline reproducibility .

Q. How can researchers ensure reliable data collection during this compound synthesis?

- Use validated experimental protocols (e.g., HPLC purification, NMR characterization) with documented controls and reference standards .

- Implement error tracking (e.g., recording instrument calibration, environmental conditions) and calculate uncertainties for quantitative measurements (e.g., ±SD in yield calculations) .

- Organize raw data in structured formats (e.g., tables with columns for reaction time, temperature, solvent ratios) to facilitate later analysis .

Q. What strategies are effective for integrating existing literature into this compound research?

- Create an annotated bibliography highlighting conflicting findings (e.g., variations in reported IC50 values for anticancer activity) and gaps (e.g., limited in vivo toxicity data) .

- Use citation management tools (e.g., Zotero, EndNote) to track sources and avoid plagiarism .

- Compare your experimental results with literature data through meta-analysis (e.g., forest plots for biological activity comparisons) .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported bioactivity data?

- Conduct dose-response validation to rule out assay-specific artifacts (e.g., cytotoxicity vs. target-specific inhibition) .

- Perform structural-activity relationship (SAR) studies to identify substituents influencing bioactivity discrepancies (e.g., ester vs. carboxylate groups altering solubility) .

- Use statistical models (e.g., ANOVA with post-hoc tests) to determine if variations are significant or due to experimental noise .

Q. What methodologies optimize the synthesis of this compound for high-purity yields?

- Compare alternative synthetic routes (e.g., microbial fermentation vs. chemical synthesis) using metrics like:

| Method | Yield (%) | Purity (HPLC) | Time (Days) |

|---|---|---|---|

| Fermentation | 62 ± 5 | 95 | 14 |

| Chemical Synthesis | 45 ± 8 | 88 | 7 |

- Apply Design of Experiments (DoE) to optimize parameters (e.g., pH, temperature) and reduce byproduct formation .

Q. How can computational modeling enhance mechanistic studies of this compound?

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., topoisomerase II) and validate with mutagenesis assays .

- Perform QSAR modeling to correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity .

- Validate predictions with in vitro/in vivo experiments (e.g., knock-out cell lines to confirm target engagement) .

Q. What frameworks support rigorous analysis of this compound’s pharmacokinetic properties?

- Develop compartmental models (e.g., PK-Sim) to simulate absorption/distribution using parameters like logD7.4 and plasma protein binding .

- Integrate multi-omics data (e.g., metabolomics to identify hepatic metabolites) for toxicity profiling .

- Address interspecies variability by cross-referencing rodent and human microsomal stability data .

Methodological Best Practices

- Data Presentation : Use graphical abstracts to summarize key findings (e.g., synthesis route + bioactivity highlights) .

- Ethical Compliance : Document ethical approvals for biological assays (e.g., IACUC for animal studies) .

- Reproducibility : Share raw data and code via repositories (e.g., Zenodo, GitHub) to meet FAIR (Findable, Accessible, Interoperable, Reusable) standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.